(S)-Methyl 2-acetamido-2-phenylacetate

Descripción general

Descripción

(S)-Methyl 2-acetamido-2-phenylacetate, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that this compound is a derivative of l-phenylglycine , which suggests that it may interact with similar biological targets as L-phenylglycine

Mode of Action

It’s known that the compound is a derivative of l-phenylglycine , which is involved in various biochemical reactions. The acetyl group (Ac) is commonly used in oligonucleotide synthesis for protection of certain nucleic bases and is removed by treatment with a base . This suggests that AC-PHG-OME might act as a protecting group in certain biochemical reactions, preventing unwanted side reactions .

Biochemical Pathways

Given its structural similarity to l-phenylglycine , it might be involved in similar biochemical pathways L-phenylglycine is involved in the biosynthesis of phenylpropanoids, a large family of plant secondary metabolites

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups

Result of Action

Given its structural similarity to l-phenylglycine , it might have similar effects L-phenylglycine is involved in various biochemical reactions and can influence cellular processes such as protein synthesis

Action Environment

The action of AC-PHG-OME can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the acetyl group in AC-PHG-OME can be removed by treatment with a base , suggesting that the compound’s action might be influenced by the pH of its environment

Actividad Biológica

(S)-Methyl 2-acetamido-2-phenylacetate, with the CAS number 36060-84-1, is an organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

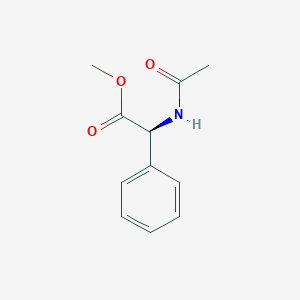

This compound is characterized by the following structural formula:

It consists of a methyl ester of an acetamido group attached to a phenylacetate backbone. The presence of the acetamido group is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as a substrate for specific enzymes involved in amino acid metabolism. The acetamido group enhances its binding affinity to these enzymes, potentially modulating their activity.

Key Mechanisms:

- Enzyme Interaction: Acts as a substrate for enzymes in metabolic pathways.

- Inhibition Potential: May exhibit inhibitory effects on certain enzymes, impacting metabolic processes.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits selective cytotoxic effects, particularly against cancer cell lines while sparing normal cells. The compound's IC50 values indicate its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal Human Fibroblasts | >100 |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death, making it a candidate for further development in cancer therapy.

- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound was evaluated alongside traditional antibiotics. Results showed that it had a comparable efficacy against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent.

- Metabolic Pathway Analysis : Research conducted at a leading university focused on how this compound interacts with metabolic pathways in mice. The study found that administration led to significant alterations in amino acid profiles, suggesting a role in metabolic modulation.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

(S)-Methyl 2-acetamido-2-phenylacetate has been investigated for its potential anticancer properties. It serves as a precursor in the synthesis of compounds that exhibit cytotoxic activity against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of leukemia cells in vitro, suggesting its potential use in cancer therapies .

1.2 Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in drug design, where enzyme inhibitors play a crucial role in regulating biological processes .

Synthetic Applications

2.1 Synthesis of Chiral Compounds

The compound is utilized as a chiral building block in asymmetric synthesis. Its unique structure allows for the formation of various chiral intermediates that are essential in the preparation of biologically active molecules .

2.2 Precursor for Other Chemical Reactions

this compound is often used as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. It can be transformed into various derivatives through reactions such as hydrolysis, reduction, and acylation .

Agrochemical Applications

3.1 Development of Herbicides

The compound has been explored for its potential use in developing herbicides due to its structural similarity to known herbicidal agents. Its derivatives may exhibit herbicidal activity, making it a candidate for further research in agricultural chemistry .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Anticancer activity; enzyme inhibition; precursor for drug synthesis |

| Synthetic Chemistry | Chiral building block; precursor for complex molecule synthesis |

| Agrochemicals | Potential herbicide development |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound derivatives on acute myeloid leukemia cells demonstrated significant cytotoxic effects at low concentrations. The half-maximal lethal concentration values indicated that modifications to the acetamido group enhanced activity against specific cancer cell lines .

Case Study 2: Enzyme Inhibition

In a series of experiments aimed at identifying new enzyme inhibitors, this compound was tested against metallo-beta-lactamases, which are critical in antibiotic resistance. The compound showed promising inhibition rates, leading to further investigations into its mechanism of action .

Análisis De Reacciones Químicas

Chemical Transformations

(S)-Methyl 2-acetamido-2-phenylacetate undergoes diverse transformations:

Iron-Catalyzed Arylation

Used in cross-coupling with α-diazoesters under Schlenk conditions:

- Catalyst : FeCl3 (5 mol%) + 1,10-phenanthroline (6 mol%)

- Conditions : DCE, 70°C, 4 h

- Product : Arylated esters (e.g., methyl 2-(4-aminophenyl)-2-phenylacetate) .

Bromination and Alkylation

- Bromination : NBS (8.8 mmol), CH2Cl2, rt, 2 h → Brominated intermediates .

- Alkylation : MeOTf (1.2 equiv), rt, 2 h → Quaternary ammonium salts .

Coumarin-Amino Acid Hybrids

- Synthesis : Azide coupling with hydrazides (e.g., compounds 5a–c, 7a–c) .

- Cytotoxicity : IC50 values for 7c (34.07–16.02 μM) outperform doxorubicin .

- CK2 Inhibition : 5b shows IC50=0.117 μM vs. roscovetine (0.251 μM) .

Structural Features

- Key Moieties : Acetamido group enhances binding via hydrogen bonds with Lys68 and Val45 .

- SAR Analysis : Di-peptide linkers increase potency compared to mono/tri-peptides .

Physical and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13NO3 | |

| Molecular Weight | 207.23 g/mol | |

| 1H NMR (CDCl3) | δ 3.74 (s, 3H, CH3) | |

| 13C NMR (CDCl3) | δ 172.9 (C=O) | |

| HRMS (ESI) | [M+H]+ 207.0900 |

Research Trends and Challenges

Propiedades

IUPAC Name |

methyl (2S)-2-acetamido-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPRVTLHJXZROQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427188 | |

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36060-84-1 | |

| Record name | Methyl (2S)-acetamido(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.